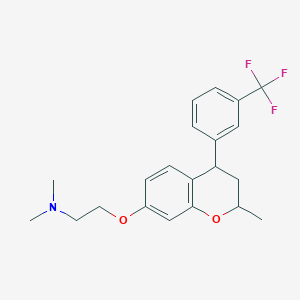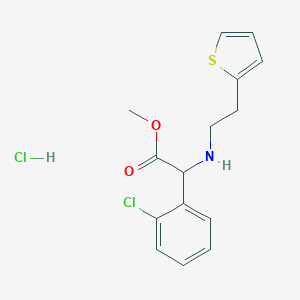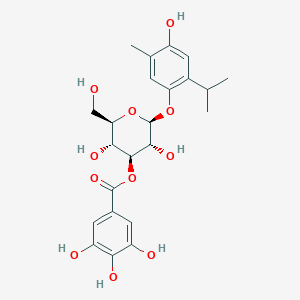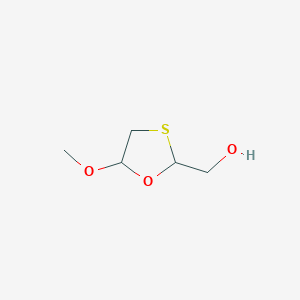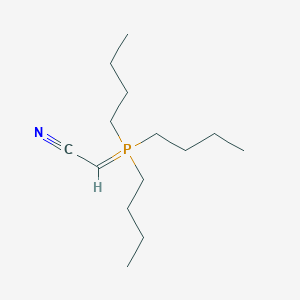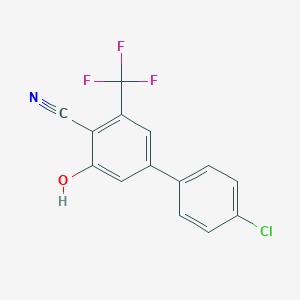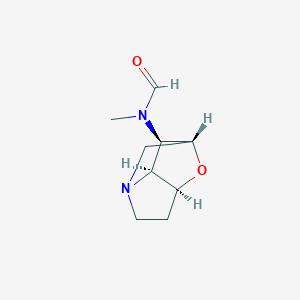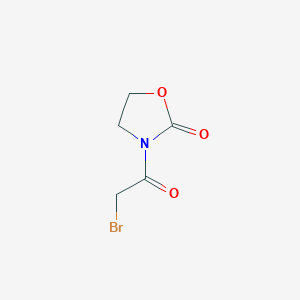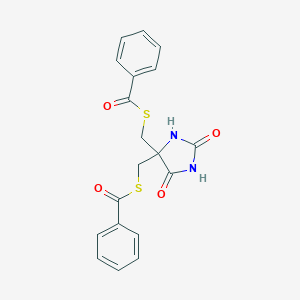
5,5-Bis((benzoylthio)methyl)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis((benzoylthio)methyl)-2,4-imidazolidinedione, commonly known as BZMIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZMIM is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C17H16N2O4S2.
Mechanism of Action
The mechanism of action of BZMIM is not fully understood. However, studies have suggested that BZMIM exerts its biological effects by inhibiting the activity of enzymes involved in various cellular processes. BZMIM has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression and cell differentiation. BZMIM has also been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes that regulate various signaling pathways in cells.
Biochemical and Physiological Effects
BZMIM has been shown to have various biochemical and physiological effects. Studies have shown that BZMIM induces apoptosis in cancer cells by activating the caspase cascade. BZMIM has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, BZMIM has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
BZMIM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BZMIM is also soluble in organic solvents, which makes it easy to handle in the lab. However, BZMIM has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its properties and applications. In addition, BZMIM is a toxic compound that should be handled with care in the lab.
Future Directions
There are several future directions for the research on BZMIM. In the field of medicine, further studies are needed to investigate the anticancer and anti-inflammatory properties of BZMIM. In addition, studies are needed to investigate the potential of BZMIM as a therapeutic agent for other diseases. In the field of materials science, further studies are needed to investigate the potential of BZMIM as a building block for the synthesis of novel materials. In addition, studies are needed to investigate the properties and applications of the imidazolium-based ionic liquids synthesized from BZMIM.
Synthesis Methods
The synthesis of BZMIM involves the reaction of 1,1'-thiocarbonyldiimidazole with benzyl mercaptan in the presence of a base. The reaction produces BZMIM as a white crystalline powder with a yield of 70-80%. The purity of the compound can be increased by recrystallization from an appropriate solvent.
Scientific Research Applications
BZMIM has been extensively studied for its potential applications in various fields. In the field of medicine, BZMIM has been investigated for its anticancer properties. Studies have shown that BZMIM inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. BZMIM has also been investigated for its potential as an anti-inflammatory agent. Studies have shown that BZMIM reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
In the field of materials science, BZMIM has been investigated for its potential applications as a building block for the synthesis of novel materials. BZMIM has been used as a precursor for the synthesis of imidazolium-based ionic liquids, which have applications in catalysis, separation, and energy storage.
properties
CAS RN |
142979-93-9 |
|---|---|
Molecular Formula |
C19H16N2O4S2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
S-[[4-(benzoylsulfanylmethyl)-2,5-dioxoimidazolidin-4-yl]methyl] benzenecarbothioate |
InChI |
InChI=1S/C19H16N2O4S2/c22-15(13-7-3-1-4-8-13)26-11-19(17(24)20-18(25)21-19)12-27-16(23)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,20,21,24,25) |
InChI Key |
VAVBPEARDVRFCA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)SCC2(C(=O)NC(=O)N2)CSC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCC2(C(=O)NC(=O)N2)CSC(=O)C3=CC=CC=C3 |
Other CAS RN |
142979-93-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



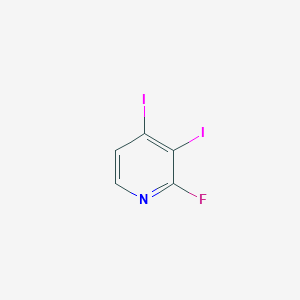
![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)
